4-Nitro-1-naphthyl isothiocyanate 4-Nitro-1-naphthyl isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4045428
InChI: InChI=1S/C11H6N2O2S/c14-13(15)11-6-5-10(12-7-16)8-3-1-2-4-9(8)11/h1-6H
SMILES: C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=S
Molecular Formula: C11H6N2O2S
Molecular Weight: 230.24 g/mol

4-Nitro-1-naphthyl isothiocyanate

CAS No.:

Cat. No.: VC4045428

Molecular Formula: C11H6N2O2S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-1-naphthyl isothiocyanate -

Specification

Molecular Formula C11H6N2O2S
Molecular Weight 230.24 g/mol
IUPAC Name 1-isothiocyanato-4-nitronaphthalene
Standard InChI InChI=1S/C11H6N2O2S/c14-13(15)11-6-5-10(12-7-16)8-3-1-2-4-9(8)11/h1-6H
Standard InChI Key DJCILCDODWNHPP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=S
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=S

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Synonyms

4-Nitro-1-naphthyl isothiocyanate is an aromatic isothiocyanate derivative with a naphthalene backbone substituted by a nitro group at the 4-position and an isothiocyanate functional group at the 1-position. Key identifiers include:

PropertyValueSource
CAS Number35075-82-2
Molecular FormulaC11H6N2O2S\text{C}_{11}\text{H}_6\text{N}_2\text{O}_2\text{S}
Molecular Weight230.24 g/mol
Synonyms1-Isothiocyanato-4-nitronaphthalene; 4-Nitro-1-naphthylisothiocyanate

The compound’s structure has been confirmed via 2D and 3D conformational analyses, with PubChem providing interactive models .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most direct synthesis involves the reaction of 4-nitro-1-naphthylamine with thiophosgene (CSCl2\text{CSCl}_2) in an inert solvent:

4-Nitro-1-naphthylamine+CSCl24-Nitro-1-naphthyl isothiocyanate+2HCl\text{4-Nitro-1-naphthylamine} + \text{CSCl}_2 \rightarrow \text{4-Nitro-1-naphthyl isothiocyanate} + 2\text{HCl}

This method, while effective, requires careful handling of toxic thiophosgene .

One-Pot Protocol Using Carbon Disulfide

A scalable alternative employs a one-pot reaction with carbon disulfide (CS2\text{CS}_2) and cyanuric acid, as demonstrated for aryl isothiocyanates :

  • Formation of Dithiocarbamate Salt:

    4-Nitro-1-naphthylamine+CS2+BaseN-(4-Nitro-1-naphthyl)dithiocarbamate\text{4-Nitro-1-naphthylamine} + \text{CS}_2 + \text{Base} \rightarrow \text{N-(4-Nitro-1-naphthyl)dithiocarbamate}
  • Desulfurization with Cyanuric Acid:

    Dithiocarbamate+Cyanuric Acid4-Nitro-1-naphthyl isothiocyanate+Byproducts\text{Dithiocarbamate} + \text{Cyanuric Acid} \rightarrow \text{4-Nitro-1-naphthyl isothiocyanate} + \text{Byproducts}

This method achieves yields exceeding 70% for electron-deficient substrates, with tetrahydrofuran (THF) as the optimal solvent .

Physical and Chemical Properties

Physicochemical Parameters

Key physical properties derived from experimental and computational data include:

PropertyValueSource
Density1.34 g/cm³
Boiling Point424.1°C at 760 mmHg
Flash Point210.3°C
Melting PointNot Available
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMF, THF)

The nitro group enhances thermal stability but reduces solubility in polar solvents compared to non-nitrated analogs like 1-naphthyl isothiocyanate .

Reactivity and Stability

4-Nitro-1-naphthyl isothiocyanate undergoes nucleophilic addition reactions with amines, thiols, and alcohols, forming thioureas, thioamides, and thiocarbamates, respectively. Its electron-deficient aromatic ring facilitates electrophilic substitution at the 5- and 8-positions .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Derivatization with 4-nitro-1-naphthyl isothiocyanate enhances the detectability of volatile amines and ethanolamines. Thermo Scientific’s UltiMate 3000 HPLC system, paired with Acclaim C18 or Mixed-Mode HILIC-1 columns, achieves baseline separation of derivatives using UV detection at 280 nm .

Applications in Research and Industry

Analytical Chemistry

The compound’s strong UV absorption and reactivity make it ideal for derivatizing primary and secondary amines in HPLC applications, improving sensitivity and selectivity .

Pharmaceutical Intermediates

4-Nitro-1-naphthyl isothiocyanate serves as a precursor in synthesizing schistosomicidal agents (e.g., amoscanate) and retinoid derivatives for hepatic injury studies . Isotopic labeling (e.g., 14C^{14}\text{C}) enables pharmacokinetic tracing, though instability in vivo limits its utility .

ParameterValueSource
GHS Pictograms<span style="color:red;">☣</span> (Acute Toxicity, Respiratory Sensitization)
Hazard StatementsH301 (Toxic if swallowed), H334 (May cause allergy or asthma symptoms)
Precautionary MeasuresP261 (Avoid inhalation), P301+P310 (Immediate medical attention if swallowed)

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